![molecular formula C13H21NO4 B1378933 2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate CAS No. 1408074-81-6](/img/structure/B1378933.png)
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate
Description
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate (CAS: 1211526-53-2, molecular formula: C₁₂H₁₉NO₄) is a bicyclic spiro compound characterized by a 2-azaspiro[3.3]heptane core with tert-butyl and methyl ester substituents at positions 2 and 6, respectively . This compound is notable for its rigid spirocyclic structure, which imparts unique steric and electronic properties, making it valuable in medicinal chemistry as a conformational constraint in drug design . Its tert-butyl ester group enhances stability against hydrolysis, while the methyl ester offers versatility for further functionalization .
Properties
IUPAC Name |
2-O-tert-butyl 6-O-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-13(8-14)5-9(6-13)10(15)17-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDJDEXABKVIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801132066 | |
Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-81-6 | |
Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) 6-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801132066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Spirocyclic Core
The key step in synthesizing 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate is the construction of the spirocyclic core. This is typically achieved via a [3+2] cycloaddition reaction between an azomethine ylide and an alkene. The azomethine ylide is generated in situ from appropriate precursors, which then undergo cycloaddition to form the bicyclic azaspiro framework. This method is favored for its regio- and stereoselectivity, enabling the formation of the spiro center with high precision.
Introduction of tert-Butyl and Methyl Groups
Following the formation of the spirocyclic scaffold, the tert-butyl and methyl substituents are introduced through alkylation reactions. These reactions require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the relevant positions on the intermediate, facilitating nucleophilic substitution with alkyl halides like tert-butyl bromide and methyl iodide. This step is crucial for installing the bulky tert-butyl group and the methyl ester functionality on the azaspiro system.
Esterification of Carboxylic Acid Groups
The final preparation step involves esterification of carboxylic acid groups to form the tert-butyl and methyl esters. Common reagents used include thionyl chloride (SOCl₂) to convert acids into acyl chlorides, followed by reaction with alcohols (tert-butanol or methanol). Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) can facilitate ester formation under milder conditions.
Summary Table of Preparation Steps
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1 | [3+2] Cycloaddition | Azomethine ylide + alkene, mild heating | Formation of spirocyclic core |
2 | Alkylation | NaH or t-BuOK, tert-butyl bromide, methyl iodide | Introduction of tert-butyl and methyl groups |
3 | Esterification | SOCl₂ + alcohol or DCC + DMAP | Formation of tert-butyl and methyl esters |
Industrial Production Methods
To enhance scalability and efficiency for industrial synthesis, continuous flow processes are employed:
Continuous Cycloaddition: Utilization of continuous flow reactors allows precise control of reaction parameters (temperature, residence time), improving yield and reproducibility of the spirocyclic core formation.
Automated Alkylation: Automated dosing and mixing systems ensure consistent alkylation reactions, minimizing side reactions and improving purity.
High-Throughput Esterification: Parallelized esterification using flow chemistry or batch reactors accelerates production while maintaining product quality.
These process intensifications reduce reaction times and improve safety by minimizing handling of hazardous reagents.
Chemical Reaction Analysis and Mechanistic Insights
The compound’s preparation involves:
Cycloaddition Mechanism: The azomethine ylide acts as a 1,3-dipole reacting with an alkene dipolarophile to form the spirocyclic ring system via concerted pericyclic reaction.
Alkylation Mechanism: Deprotonation generates a nucleophilic site that attacks alkyl halides in an SN2 fashion to attach tert-butyl and methyl groups.
Esterification Mechanism: Activation of carboxylic acids to acyl chlorides or O-acylisourea intermediates facilitates nucleophilic attack by alcohols, forming ester bonds.
Research Findings and Optimization
Efficient and scalable synthetic routes have been reported for related azaspiro compounds, emphasizing step economy and high yields (e.g., 43% yield over nine steps for related bicyclic azabicycloheptane derivatives).
Epimerization and hydrolysis steps are employed to improve stereochemical purity and avoid tedious purification, which can be adapted for the target compound’s synthesis.
Continuous flow methodologies have been demonstrated to enhance reaction control and scalability for spirocyclic compounds, suggesting their applicability here.
Summary of Key Data
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₁NO₄ |
Molecular Weight | 255.31 g/mol |
CAS Number | 1408074-81-6 |
Purity (typical) | ≥97% |
Core Synthetic Strategy | [3+2] Cycloaddition, alkylation, esterification |
Common Bases for Alkylation | Sodium hydride, potassium tert-butoxide |
Esterification Reagents | Thionyl chloride, DCC, DMAP |
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Catalysis: Utilized as a ligand in catalytic processes, enhancing the efficiency and selectivity of various chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure Variations
- Ring Size: Compared to 2-azaspiro[4.4]nonane derivatives (), the smaller [3.3]heptane core increases ring strain but improves metabolic stability .
Substituent Effects
- Ester Groups :
- tert-Butyl vs. Benzyl : The tert-butyl group in the target compound offers superior steric protection compared to the benzyl ester in 2-(phenylmethyl) 2-azaspiro[3.3]heptane-2,6-dicarboxylate (CAS 1291487-33-6), which is more prone to deprotection under acidic conditions .
- Methyl vs. Ethyl : Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS 37942-79-3) lacks the tert-butyl group, resulting in lower molecular weight (228.24 g/mol vs. 259.27 g/mol) and higher solubility in polar solvents .
Physical and Chemical Properties
Reactivity
Biological Activity
2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate (CAS Number: 1408074-81-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its synthesis, chemical characteristics, and biological activities based on available research findings.
The molecular formula of this compound is with a molecular weight of approximately 255.31 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.
Property | Value |
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Molecular Formula | C₁₃H₂₁N O₄ |
Molecular Weight | 255.31 g/mol |
CAS Number | 1408074-81-6 |
Purity | ≥97% |
Synthesis
The synthesis of this compound has been documented in various studies, highlighting efficient methods for producing it in significant yields. For instance, one study reported the use of bifunctional synthetic routes that facilitate the generation of related compounds with potential applications in drug development .
Pharmacological Potential
Research indicates that compounds similar to 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane derivatives exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that azaspiro compounds may possess antimicrobial properties, although specific data on this compound remains limited.
- Cytotoxic Effects : Some derivatives have shown cytotoxic activity against cancer cell lines, indicating potential as anticancer agents .
While detailed mechanisms specific to this compound are not extensively documented, related azaspiro compounds often interact with biological targets through modulation of enzyme activity or receptor binding, which could be hypothesized for the biological action of this compound as well.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the cytotoxic effects of spirocyclic compounds found that certain derivatives exhibited significant activity against various human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance potency .
- Neuroprotective Effects : Another area of research has focused on neuroprotective properties associated with azaspiro compounds. These studies suggest that such compounds may contribute to neuroprotection through antioxidant mechanisms and modulation of neuroinflammatory pathways .
Q & A
What are the standard synthetic routes for 2-tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate, and how are intermediates characterized?
Classification: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, such as cyclization and protective group strategies. For analogous spiro compounds, tert-butyl and methyl ester groups are introduced via nucleophilic substitution or condensation reactions. For example, tert-butyl sulfinyl groups have been used as chiral auxiliaries in asymmetric synthesis (e.g., compound 4d in ). Characterization relies on ¹H/¹³C NMR to confirm regiochemistry and stereochemistry, alongside HRMS for molecular weight validation. Key steps include:
- Reagent selection : LiAlH₄ for selective reductions ().
- Chiral resolution : Use of tert-butylsulfinyl groups to control stereocenters ().
- Purification : Column chromatography followed by recrystallization (melting point analysis: 102–104°C in ).
How can conflicting NMR data for spiro compounds be resolved during structural elucidation?
Classification: Advanced
Methodological Answer:
Spiro systems often exhibit complex splitting patterns due to restricted rotation and axial chirality. Contradictions in NMR assignments (e.g., unexpected coupling constants or peak multiplicities) require:
- Variable Temperature (VT) NMR : To probe dynamic effects (e.g., ring-flipping) that obscure splitting patterns at room temperature.
- 2D NMR techniques : COSY and NOESY to map proton-proton correlations and spatial proximity (e.g., distinguishing axial vs. equatorial substituents in ).
- Computational modeling : DFT-based chemical shift predictions to cross-validate experimental data ( ).
What strategies are employed to achieve enantioselective synthesis of 2-azaspiro[3.3]heptane derivatives?
Classification: Advanced
Methodological Answer:
Enantioselectivity in spiro systems is challenging due to competing steric and electronic factors. Approaches include:
- Chiral auxiliaries : tert-Butylsulfinyl groups (e.g., compound 4o in ) induce asymmetry during cyclization.
- Catalytic asymmetric catalysis : Transition-metal catalysts (e.g., Pd or Ru) with chiral ligands for C–N bond formation.
- Kinetic resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis ().
Validation involves polarimetry ([α]²⁰D = +20.40 in ) and chiral HPLC to determine enantiomeric excess.
How do steric effects influence the reactivity of tert-butyl and methyl ester groups in this compound?
Classification: Advanced
Methodological Answer:
The bulky tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl, while the methyl ester is more reactive. Methodological insights:
- Competitive hydrolysis experiments : Compare reaction rates of tert-butyl vs. methyl esters under acidic/basic conditions.
- X-ray crystallography : To visualize spatial crowding (e.g., tert-butyl orientation in ).
- Computational docking : Molecular dynamics simulations to quantify steric energy barriers ( ).
How can researchers address low yields in the final cyclization step of this compound?
Classification: Basic
Methodological Answer:
Low yields often stem from competing side reactions (e.g., oligomerization). Mitigation strategies:
- Dilution principles : High-dilution conditions to favor intramolecular cyclization over intermolecular pathways.
- Temperature control : Slow addition of reagents at –78°C (e.g., LiAlH₄ in THF, ).
- Catalytic additives : Lewis acids (e.g., ZnCl₂) to stabilize transition states.
Monitor progress via TLC and LC-MS to isolate intermediates before side reactions dominate.
What safety precautions are critical when handling reactive intermediates in the synthesis of this compound?
Classification: Basic
Methodological Answer:
Refer to analogs like diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate ( ):
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid contact with corrosive reagents (e.g., LiAlH₄).
- Ventilation : Use fume hoods for volatile solvents (THF, CH₂Cl₂).
- Waste disposal : Segregate halogenated waste (brominated intermediates) per EPA guidelines.
How can researchers integrate this compound into broader studies of spirocyclic drug candidates?
Classification: Advanced
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify substituents (tert-butyl/methyl) and assess biological activity (e.g., kinase inhibition).
- Proteolysis-targeting chimeras (PROTACs) : Leverage the spiro scaffold’s rigidity for linker design.
- In silico screening : Dock the compound into target proteins (e.g., MDM2) using AutoDock Vina ( ).
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.